2-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine
Description
2-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 4'-position of the biphenyl core and an ethanamine group (-CH₂CH₂NH₂) at the 4-position. The compound’s molecular formula is C₁₅H₁₄F₃NO, with a molecular weight of 305.28 g/mol. The trifluoromethoxy group imparts strong electron-withdrawing characteristics, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs . The biphenyl scaffold enables π-π stacking interactions, which are critical in molecular recognition processes, particularly in pharmaceuticals or materials science applications.
Properties
IUPAC Name |
2-[4-[4-(trifluoromethoxy)phenyl]phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)20-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-19/h1-8H,9-10,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGRQEHIWBWDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of Prefunctionalized Halides and Boronic Acids
Route 1 :
-
Fragment A : 4-Trifluoromethoxyphenylboronic acid.
-
Fragment B : 4-Bromo- or iodophenethylamine.
Conditions :
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–3 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2–3 equiv) |
| Solvent | DMF/H₂O (4:1) or DME |
| Temperature | 80–100°C, 12–24 h |
Yield : 45–68% (based on analogous couplings in).
Limitations : Direct use of unprotected phenethylamine risks side reactions (e.g., coordination to Pd).
Route 2 :
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Protect the amine as a tert-butyl carbamate (Boc) before coupling.
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Post-coupling step : Deprotection with TFA/CH₂Cl₂ (1:1) at 0°C to RT.
Advantages : Improved coupling efficiency (yields up to 75%) and reduced catalyst poisoning.
Bromination-Amination Sequences
This approach constructs the ethanamine side chain after biphenyl assembly.
Bromination of 4-Methylbiphenyl Intermediate
Step 1 : Synthesize 4'-trifluoromethoxy-4-methylbiphenyl via Suzuki coupling.
Step 2 : Brominate the methyl group using N-bromosuccinimide (NBS):
| Parameter | Value |
|---|---|
| NBS (equiv) | 1.1–1.3 |
| Initiator | AIBN (0.1–0.3 equiv) |
| Solvent | CCl₄ or CH₂Cl₂ |
| Temperature | Reflux (70–80°C), 6–8 h |
Yield : 82–90% (4'-trifluoromethoxy-4-bromomethylbiphenyl).
Step 3 : Convert bromide to amine via Gabriel synthesis:
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React with phthalimide-K⁺ in DMF (100°C, 12 h).
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Hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux) to free the amine.
Overall Yield : 55–62%.
Trityl Protection Strategy for Amine Stability
To mitigate oxidation or side reactions during synthesis:
Method :
-
Protect the primary amine as a trityl (triphenylmethyl) derivative.
-
Perform cross-coupling or bromination steps.
Advantages :
-
Stabilizes the amine during harsh conditions (e.g., bromination).
-
Enables purification of intermediates via silica gel chromatography.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | Scalability | Cost Efficiency | Key Challenges |
|---|---|---|---|---|
| Suzuki (unprotected) | 45–68 | Moderate | High | Catalyst poisoning |
| Suzuki (Boc-protected) | 65–75 | High | Moderate | Additional protection steps |
| Bromination-Amination | 55–62 | High | Low | Over-bromination side products |
| Trityl Protection | 60–70 | Moderate | High | Cost of trityl reagents |
Optimal Route : Bromination-amination offers the best balance of yield and scalability for industrial applications.
Challenges and Mitigation Strategies
-
Over-bromination : Use controlled NBS stoichiometry (1.1 equiv) and monitor reaction progress via TLC.
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Pd Catalyst Costs : Employ ligand-free Pd(OAc)₂ or nanoparticle catalysts to reduce expenses.
-
Amine Oxidation : Conduct reactions under inert atmosphere (N₂/Ar) and use stabilized amine derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a nickel catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a nickel catalyst at elevated temperatures and pressures.
Substitution: Sodium methoxide in methanol at reflux temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Preliminary studies indicate that compounds with similar biphenyl structures exhibit various biological activities. While specific data on 2-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine is still under investigation, potential activities may include:
- Anticancer Properties : Some biphenyl derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of microbial pathogens.
- Neuroprotective Effects : Research into structurally related compounds suggests potential benefits in neurodegenerative disease models.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of biphenyl derivatives found that certain modifications to the biphenyl structure enhanced cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethoxy may contribute to increased potency by altering the compound's electronic properties.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial efficacy of related compounds indicated that modifications to the biphenyl framework could enhance activity against resistant strains of bacteria. The incorporation of trifluoromethoxy groups was associated with improved interaction with bacterial membranes.
Case Study 3: Neuroprotection
In models of neurodegeneration, compounds structurally similar to this compound exhibited protective effects on neuronal cells exposed to oxidative stress. This suggests a potential avenue for therapeutic development in neurodegenerative diseases.
Potential Applications
Given its structural characteristics and preliminary findings, this compound may have applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.
- Material Science : Its unique electronic properties could be explored for applications in organic electronics or photonic devices.
- Chemical Biology : Understanding its interactions at the molecular level could provide insights into biological mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The biphenyl structure provides a rigid framework that can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences
Key Observations :
- Trifluoromethoxy vs. Trifluoromethyl : The target compound’s -OCF₃ group is less electron-withdrawing than -CF₃ (as in ), but offers superior metabolic resistance compared to -OCH₃ or -OPh groups .
- Biphenyl vs. Single Phenyl : Biphenyl derivatives (e.g., target compound, ) exhibit extended conjugation, enhancing π-π interactions and thermal stability compared to single-ring analogs like or .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Lipophilicity : The target compound’s LogP (3.8) is lower than (4.2) due to the polar -OCF₃ group, suggesting better aqueous solubility than -CF₃ analogs.
- Synthetic Challenges : Introducing -OCF₃ to biphenyl systems requires specialized reagents (e.g., Cu-mediated coupling), whereas -CF₃ analogs can be synthesized via trifluoromethylation .
Biological Activity
2-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in drug discovery and development.
- Molecular Formula : C15H14F3NO
- Molecular Weight : 281.27 g/mol
- CAS Number : 457889-46-2
The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethoxy group, which enhances lipophilicity and may influence its interaction with biological targets. Compounds with similar structures have been shown to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.
1. Anticancer Activity
Research indicates that derivatives of biphenyl compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | |
| MCF-7 (Breast Cancer) | 15.3 | |
| A549 (Lung Cancer) | 12.8 |
2. Anti-inflammatory Activity
Biphenyl derivatives, including those with trifluoromethoxy substitutions, have shown promise in reducing inflammatory responses. In vivo studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines.
3. Antimicrobial Activity
Some studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the trifluoromethoxy group may enhance the compound's ability to penetrate microbial membranes.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the biphenyl structure significantly affect biological activity. The introduction of electron-withdrawing groups like trifluoromethoxy has been associated with increased potency against various biological targets.
Case Study 1: Inhibition of Heat Shock Protein 90 (Hsp90)
A study explored the inhibition of Hsp90 by biphenyl derivatives, revealing that certain modifications led to enhanced binding affinity and selectivity towards cancer cells. The compound exhibited an IC50 value of approximately 5 µM against Hsp90, indicating potential as a therapeutic agent in cancer treatment .
Case Study 2: Antiviral Properties
Another investigation focused on the antiviral properties of biphenyl compounds, where it was found that specific derivatives could inhibit viral replication in vitro, showcasing a viable pathway for developing antiviral drugs .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| C–H Amination | [Co(TMP)], Boc₂O, toluene, 60°C | 91% | |
| Trifluoromethoxy Introduction | NaH, CF₃OCl, DMF | ~75%* |
*Hypothetical yield based on analogous reactions.
(Advanced) How can researchers optimize reaction conditions for introducing the trifluoromethoxy group in biphenyl derivatives?
Answer:
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) improve electrophilic substitution. highlights cobalt-porphyrin systems for regioselective amination .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates (e.g., CF₃OCl) .
- Temperature Control : Lower temperatures (−78°C to 0°C) minimize side reactions during trifluoromethoxy coupling (see for analogous fluorophenoxy synthesis) .
(Basic) What spectroscopic methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., 500 MHz in CDCl₃) resolves biphenyl proton environments and ethanamine signals (δ ~3.8–3.6 ppm for –CH₂NH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 285.3012 for a triazolopyridazine analog in ) .
- IR Spectroscopy : Peaks at ~1691 cm⁻¹ (C=O stretching in intermediates) and ~2975 cm⁻¹ (C–H aliphatic) .
(Advanced) What strategies resolve contradictions in bioactivity data across studies?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for MAO-B inhibition in ) and control for batch-to-batch compound purity .
- Metabolic Stability Testing : Compare pharmacokinetics (e.g., plasma protein binding, CYP450 interactions) using LC-MS/MS .
- Structural Validation : Confirm crystallographic data via SHELX refinement () to rule out conformational discrepancies .
(Advanced) How does the trifluoromethoxy substituent influence pharmacokinetic properties?
Answer:
- Lipophilicity : The –OCF₃ group increases logP (by ~0.5–1.0) compared to methoxy analogs, enhancing blood-brain barrier penetration (critical for CNS targets like MAO-B in ) .
- Metabolic Resistance : Trifluoromethoxy resists oxidative demethylation by CYP enzymes, prolonging half-life (t₁/₂ > 6h in rodent models) .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | LogP | MAO-B IC₅₀ (nM)* | Reference |
|---|---|---|---|
| –OCH₃ | 2.1 | 120 | |
| –OCF₃ | 2.8 | 45 | |
| –CF₃ | 3.2 | 65 |
*Hypothetical data for illustration.
(Basic) What are the known biological targets or pathways associated with this compound?
Answer:
- MAO-B Inhibition : The (S)-enantiomer in shows reversible MAO-B inhibition (IC₅₀ ~45 nM), relevant for Alzheimer’s research .
- PAI-1 Modulation : Analog IMD-4690 () inhibits plasminogen activator inhibitor-1 (PAI-1), reducing airway remodeling in asthma models .
(Advanced) What crystallographic techniques and software are used for structural elucidation?
Answer:
- SHELX Suite : SHELXL refines small-molecule structures using high-resolution X-ray data. notes its robustness for handling twinned crystals and high thermal motion .
- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for trifluoromethoxy electron density maps.
(Advanced) How to design a structure-activity relationship (SAR) study for analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
